Isofenphos is a specialized organothiophosphate compound primarily procured as a high-purity analytical reference standard in food safety screening and as a benchmark material in environmental fate modeling. As a colorless oil at room temperature, it exhibits a low water solubility of 24 mg/L and a vapor pressure of 0.53 mPa at 20°C, dictating its specific partitioning and volatilization behavior [1]. In modern procurement contexts, its primary commercial value lies not in active agricultural deployment—due to stringent regulatory restrictions—but in its critical role as a stable, mid-to-late eluting target analyte for validating QuEChERS extraction protocols and calibrating GC-MS/MS and LC-MS/MS instrumentation .
Substituting Isofenphos with more common organophosphates like Chlorpyrifos or Diazinon compromises analytical accuracy and environmental modeling validity. Isofenphos possesses a unique P-O-aryl ester linkage that dictates its specific oxidative desulfuration pathway into isofenphos oxon, resulting in an exceptionally high hydrolytic stability (DT50 > 1 year at pH 4–9) compared to the rapid hydrolysis seen in baseline analogs. Furthermore, its distinct matrix-dependent recovery rates and specific retention times in triple quadrupole mass spectrometry mean that generic in-class substitutes cannot accurately serve as internal standards or extraction recovery benchmarks for Isofenphos-specific regulatory compliance testing .
For laboratories maintaining extensive libraries of pesticide standards, the degradation rate of the stock solution directly impacts procurement frequency and calibration accuracy. Isofenphos demonstrates exceptional hydrolytic stability, maintaining a degradation half-life (DT50) of greater than 1 year across a broad pH range of 4 to 9 . In head-to-head class comparisons, common substitutes like Diazinon undergo complete hydrolysis in approximately 138 days under similar aqueous conditions [1]. This extended stability minimizes the need for frequent re-preparation of working standards and reduces the risk of quantifying degradation artifacts during routine LC-MS/MS screening.
| Evidence Dimension | Hydrolytic Half-Life (DT50) |
| Target Compound Data | > 1 year (pH 4–9) |
| Comparator Or Baseline | Diazinon (138 days to complete hydrolysis) |
| Quantified Difference | >2.6x longer hydrolytic lifespan |
| Conditions | Aqueous solution, room temperature, pH 4-9 |
Procurement of Isofenphos as a reference standard guarantees longer shelf-life and higher calibration reliability in aqueous buffers compared to rapidly degrading organophosphates.
In multi-residue pesticide screening, the extraction efficiency of the target compound from complex, high-chlorophyll matrices is a critical performance metric. During standard QuEChERS extraction followed by Triple Quadrupole GC-MS/MS analysis in a green bean matrix, Isofenphos achieved a highly efficient recovery rate of 98.5% with a relative standard deviation (RSD) of 9.6% . When compared to other organophosphates in the same analytical run, such as Phenthoate (86.3% recovery, 8.9% RSD), Isofenphos demonstrates superior partitioning into the organic phase . This robust recovery profile ensures that Isofenphos can be reliably quantified at trace regulatory limits (e.g., 0.010 mg/kg) without requiring excessive matrix-matched calibration corrections.
| Evidence Dimension | Analytical Extraction Recovery |
| Target Compound Data | 98.5% recovery (9.6% RSD) |
| Comparator Or Baseline | Phenthoate (86.3% recovery, 8.9% RSD) |
| Quantified Difference | +12.2% absolute higher recovery efficiency |
| Conditions | 0.010 mg/kg spike in green bean matrix, QuEChERS extraction, TSQ Quantum GC-MS/MS |
High and reproducible extraction recovery makes Isofenphos an ideal internal standard and validation target for optimizing dispersive solid-phase extraction (dSPE) workflows.
Environmental testing laboratories require benchmark compounds with varying degradation kinetics to validate soil persistence models and bioremediation assays. Isofenphos is classified as moderately to highly persistent, exhibiting a typical soil half-life of 150 days under standard field conditions[1]. This contrasts sharply with widely used reference organophosphates like Chlorpyrifos, which typically degrade with a half-life of 34 to 46 days under similar aerobic conditions [2]. The prolonged persistence of Isofenphos, driven by its resistance to immediate microbial cleavage, provides a necessary long-term data point for calibrating predictive environmental fate software and testing the efficacy of novel organophosphate-degrading bacterial strains.
| Evidence Dimension | Soil Degradation Half-Life |
| Target Compound Data | ~150 days (typical) |
| Comparator Or Baseline | Chlorpyrifos (~34-46 days) |
| Quantified Difference | ~3.2x to 4.4x longer soil persistence |
| Conditions | Aerobic soil environment, standard field-use application rates |
Selecting Isofenphos provides environmental researchers with a validated, high-persistence benchmark necessary for long-term soil degradation and leaching studies.
The solubility profile of an analytical standard dictates the choice of diluents and the efficiency of liquid-liquid extraction protocols. Isofenphos exhibits a relatively low water solubility of 24 mg/L at 20°C [1]. In contrast, other benchmark organophosphates like Diazinon are significantly more hydrophilic, with an aqueous solubility of 60 mg/L [2]. This 2.5-fold difference in solubility means that Isofenphos partitions more aggressively into non-polar organic solvents (such as toluene or hexane) during sample preparation. Consequently, analytical workflows must be specifically tailored to its lipophilic nature, precluding the use of generic, highly aqueous solvent systems that might suffice for more soluble in-class analogs.
| Evidence Dimension | Water Solubility |
| Target Compound Data | 24 mg/L at 20°C |
| Comparator Or Baseline | Diazinon (60 mg/L at 20°C) |
| Quantified Difference | 60% lower aqueous solubility |
| Conditions | Purified water, 20°C |
Understanding this solubility constraint is critical for procurement teams sourcing the correct organic solvents (e.g., acetonitrile/toluene mixtures) to ensure complete dissolution of the standard.
Driven by its high QuEChERS extraction recovery (98.5%) and low volatility, Isofenphos is heavily procured as a quantitative reference standard for agricultural residue testing. It is specifically utilized to validate dispersive solid-phase extraction (dSPE) efficiency in complex, high-pigment matrices like green beans and kale, ensuring compliance with stringent international Maximum Residue Limits (MRLs) .
Due to its extended typical soil half-life of 150 days, Isofenphos serves as a critical high-persistence benchmark in environmental modeling. Laboratories procure this compound to calibrate predictive software for pesticide leaching and to serve as a resistant target substrate when evaluating the efficiency of novel bioremediation techniques and organophosphate-degrading microbial isolates [1].
The exceptional hydrolytic stability of Isofenphos (DT50 > 1 year at pH 4–9) makes it an ideal candidate for formulating long-term analytical stock solutions. Procurement of this specific standard reduces the overhead associated with frequent reagent preparation and minimizes calibration drift during extended toxicological or environmental testing campaigns .
Acute Toxic;Environmental Hazard